Apovincaminic acid
Overview
Description
Apovincaminic acid is a significant metabolite of vinpocetine, a semi-synthetic derivative of vincamine. Vincamine is an alkaloid found in the plant family Apocynaceae, particularly in species like Vinca minor. This compound is known for its pharmacological properties, including neuroprotective and vasodilatory effects .
Mechanism of Action
Target of Action
Apovincaminic acid (AVA) is the primary active metabolite of Vinpocetine (VP) and has the ability to penetrate the brain . It primarily targets brain regions such as the hypothalamus, striatum, cortex, cerebellum, and hippocampus . These regions play crucial roles in various brain functions, including cognition, motor control, and sensory perception.
Mode of Action
It is known to demonstrate a neuroprotective mechanism of action . This suggests that AVA may interact with its targets in the brain to protect neurons from damage or degeneration.
Pharmacokinetics
AVA exhibits a two-compartment model with zero-order input (Tk0) in its pharmacokinetics . This means that AVA is absorbed and distributed in the body at a constant rate, regardless of its concentration. The pharmacokinetics of AVA is linear, indicating that changes in dose proportionally affect its concentration in the body . This property, along with its ability to penetrate the brain, impacts the bioavailability of AVA .
Result of Action
The primary result of AVA’s action is its neuroprotective effect . This suggests that AVA may help preserve neuronal health and function. Additionally, AVA is found in higher concentrations in certain brain regions, such as the hypothalamus, striatum, and cortex, compared to others like the cerebellum and hippocampus . This distribution may reflect the areas where AVA exerts its most significant effects.
Action Environment
The action of AVA can be influenced by various environmental factors. For instance, the method of administration can affect its distribution in the brain . Moreover, individual factors such as age, health status, and genetic makeup may also influence the action, efficacy, and stability of AVA
Biochemical Analysis
Biochemical Properties
Apovincaminic acid participates in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in neurotransmission and cerebral blood flow regulation. It interacts with phosphodiesterase enzymes, particularly phosphodiesterase type 1 (PDE1), inhibiting their activity and leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain . These interactions enhance neuronal excitability and improve cerebral blood flow, contributing to its neuroprotective effects .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP and cGMP levels . This leads to improved cognitive function and memory. Additionally, this compound influences cell signaling pathways, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways, which are involved in regulating gene expression and cellular metabolism . These effects contribute to the overall neuroprotective and cognitive-enhancing properties of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with phosphodiesterase enzymes, leading to their inhibition . This inhibition results in increased levels of cAMP and cGMP, which activate downstream signaling pathways, including PKA and PKG pathways . These pathways regulate various cellular processes, such as gene expression, neurotransmitter release, and synaptic plasticity. Additionally, this compound may modulate the activity of ion channels and receptors, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its activity for extended periods . Its degradation products may accumulate over time, potentially influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can sustain its neuroprotective effects for several hours, with gradual degradation observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances cognitive function and memory without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterases . It influences metabolic flux by increasing the levels of cAMP and cGMP, which are key regulators of cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation, further modulating metabolic processes in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in brain regions such as the hypothalamus, striatum, and cortex . Transporters and binding proteins may facilitate its uptake and distribution within cells, influencing its localization and accumulation . These transport mechanisms ensure that this compound reaches its target sites and exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of neurons . It may also localize to specific compartments or organelles, such as synaptic vesicles and mitochondria, where it exerts its effects on neurotransmitter release and cellular metabolism . Post-translational modifications and targeting signals may direct this compound to these specific subcellular locations, enhancing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Apovincaminic acid is typically synthesized from vincamine through a series of chemical reactions. The process involves heating vincamine at high temperatures, which leads to the formation of apovincamine. This intermediate is then further processed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Apovincaminic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
Apovincaminic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a precursor in the synthesis of other pharmacologically active molecules.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Studied for its therapeutic potential in treating cerebrovascular disorders, such as stroke and dementia.
Industry: Utilized in the development of pharmaceuticals and dietary supplements.
Comparison with Similar Compounds
Vinpocetine: A semi-synthetic derivative of vincamine, known for its neuroprotective and vasodilatory properties.
Vincamine: A natural alkaloid with similar pharmacological effects but less potent than its derivatives.
Vincristine and Vinblastine: Alkaloids from the same plant family, used primarily as antineoplastic agents.
Uniqueness of Apovincaminic Acid: this compound stands out due to its specific pharmacokinetic properties and its role as a major metabolite of vinpocetine. Its unique ability to enhance neuronal excitability and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings .
Properties
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-QUCCMNQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950458 | |
Record name | Eburnamenine-14-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27773-65-5 | |
Record name | (+)-Apovincaminic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27773-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apovincaminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eburnamenine-14-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3α,16α)-eburnamenine-14-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APOVINCAMINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does apovincaminic acid affect cerebral blood flow?
A1: [] this compound (AVA) demonstrates vasodilatory effects, particularly in the cerebral circulation. While the exact mechanisms are still under investigation, research suggests that AVA may increase cerebral blood flow (CerBF) by modulating potassium channels in vascular smooth muscle cells [, ], leading to vasorelaxation and increased blood flow.
Q2: What is the role of potassium channels in this compound's vasodilatory effects?
A2: [] Studies on rabbit basilar arteries suggest that AVA's vasodilatory action might involve the opening of potassium channels. These channels are not affected by typical blockers of calcium-dependent potassium channels, TEA-sensitive potassium channels, or ATP-sensitive potassium channels. This implies a unique interaction of AVA with specific potassium channels, contributing to its vasodilatory effects.
Q3: Does this compound cross the blood-brain barrier?
A3: While the provided research doesn't explicitly state if AVA crosses the blood-brain barrier, studies demonstrate its presence in the brain following systemic administration of vinpocetine [, ]. This suggests AVA either crosses the blood-brain barrier or influences the brain indirectly through its peripheral effects.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol. While not explicitly stated in the provided abstracts, this information is widely available in chemical databases and scientific literature.
Q5: How stable is this compound in different formulations?
A5: [, ] Research suggests that AVA esters are primarily metabolized to AVA through enzymatic hydrolysis, particularly in rats []. This highlights the importance of considering enzymatic degradation during the formulation of AVA esters. Additionally, the stability of AVA itself can be affected by various factors like pH, temperature, and the presence of buffers. []
Q6: What is the pharmacokinetic profile of this compound?
A6: [, , ] AVA is primarily formed through the rapid metabolism of vinpocetine in the body []. Studies in dogs show that AVA's pharmacokinetics can be described by a two-compartment open model with an elimination half-life (t½) longer than that of vinpocetine []. The absolute bioavailability of vinpocetine, and consequently AVA formation, can be influenced by co-administered substances like magnesium-aluminum hydroxide gel. []
Q7: How is this compound metabolized and excreted?
A7: [, ] Studies in dogs indicate that AVA is the major metabolite of vinpocetine and is excreted in both urine and feces []. AVA doesn't seem to undergo further metabolism, and its elimination is considered formation-limited [].
Q8: Has this compound demonstrated efficacy in preclinical models of neurological disorders?
A8: [, , ] Preclinical studies using animal models have shown promising neuroprotective effects of AVA. For example, in a rat model of stroke, AVA treatment significantly reduced infarct volume and improved behavioral outcomes, suggesting potential therapeutic benefits for ischemic stroke []. Further research is crucial to validate these findings and explore its potential in other neurological disorders.
Q9: What analytical methods are commonly used to quantify this compound in biological samples?
A9: [, , ] Several analytical techniques are employed for quantifying AVA levels. These include high-performance liquid chromatography (HPLC) coupled with UV detection [] or mass spectrometry (MS) [, ], gas chromatography (GC) following derivatization [], and enzyme-linked immunosorbent assay (ELISA) []. The choice of method often depends on factors such as sensitivity, selectivity, and available resources.
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